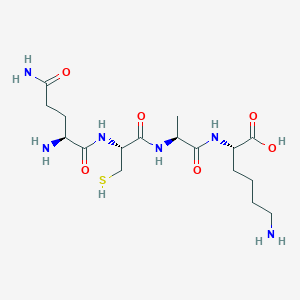![molecular formula C19H15ClN2O B14252655 Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- CAS No. 188677-15-8](/img/structure/B14252655.png)
Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- is an organic compound with a complex structure that includes a diazene group (N=N) and a chlorophenyl group. This compound is part of the azobenzene family, known for their vivid colors and applications in dye chemistry. The molecular formula for this compound is C19H14ClN2O, and it has a molecular weight of approximately 320.78 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- typically involves the diazotization of aniline derivatives followed by azo coupling. One common method includes the reaction of 4-[(3-chlorophenyl)methoxy]aniline with nitrous acid to form the diazonium salt, which is then coupled with phenylamine to produce the desired diazene compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .
化学反应分析
Types of Reactions
Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
作用机制
The mechanism of action of Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- involves its interaction with molecular targets through its diazene group. The compound can undergo photoisomerization, where exposure to light causes a change in its configuration, which can affect its binding to biological targets. This property is particularly useful in the development of photoresponsive materials and in studying light-induced biological processes .
相似化合物的比较
Similar Compounds
Azobenzene: Similar in structure but lacks the chlorophenyl group.
4-Methoxyazobenzene: Contains a methoxy group instead of the chlorophenyl group.
p-Chloroazobenzene: Similar but with a different substitution pattern on the aromatic rings.
Uniqueness
Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl- is unique due to the presence of both the chlorophenyl and methoxy groups, which can influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other azobenzene derivatives .
属性
CAS 编号 |
188677-15-8 |
|---|---|
分子式 |
C19H15ClN2O |
分子量 |
322.8 g/mol |
IUPAC 名称 |
[4-[(3-chlorophenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C19H15ClN2O/c20-16-6-4-5-15(13-16)14-23-19-11-9-18(10-12-19)22-21-17-7-2-1-3-8-17/h1-13H,14H2 |
InChI 键 |
RTOBYGLLZYYODB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
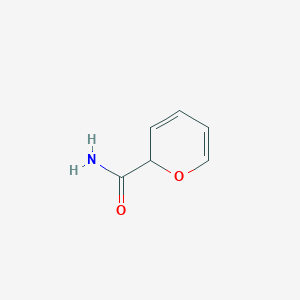
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
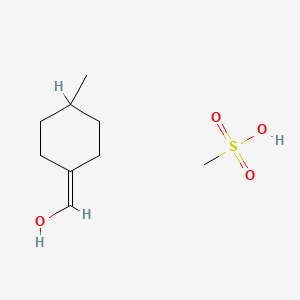
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
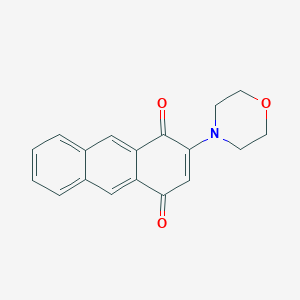
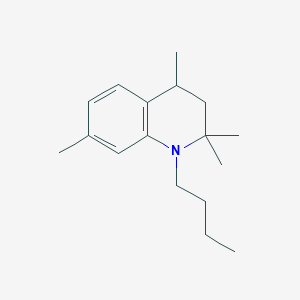
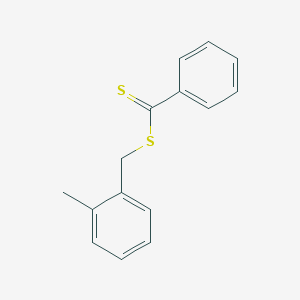
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(3,4-dimethylphenyl)-](/img/structure/B14252623.png)
